3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid
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Overview
Description
3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C13H17ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and methylbutoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid typically involves multiple steps. One common route includes:
Aromatic Substitution: Starting with a suitable benzoic acid derivative, a chloro group is introduced via electrophilic aromatic substitution.
Etherification: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol and a suitable catalyst.
Alkylation: The 3-methylbutoxy group is added through an alkylation reaction, typically using an alkyl halide and a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylbutoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydroxyl derivatives.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of chloro, methoxy, and methylbutoxy groups can influence its binding affinity and specificity for these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the methylbutoxy group.
3-Methoxy-4-chlorobenzoic acid: Similar structure but with different positioning of substituents.
Uniqueness: 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is unique due to the combination of chloro, methoxy, and methylbutoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSVQBSDNJUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231121 |
Source
|
Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-21-6 |
Source
|
Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749920-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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